

TIK-301 vs. Melatonin: A Comparative Analysis for Circadian Rhythm Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TIK-301

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In the field of chronobiology and sleep medicine, the manipulation of the circadian system holds significant therapeutic potential. Melatonin, the endogenous "hormone of darkness," has long been a benchmark for its role in regulating the sleep-wake cycle. However, the development of synthetic melatonin receptor agonists, such as **TIK-301**, has opened new avenues for more targeted and potent interventions. This guide provides a detailed comparison of **TIK-301** and melatonin, focusing on their performance in circadian rhythm studies, supported by available experimental data.

Molecular and Pharmacokinetic Profile

Both **TIK-301** and melatonin exert their effects by acting as agonists at the melatonin receptors MT1 and MT2, which are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.^{[1][2]} However, they exhibit distinct profiles in terms of receptor affinity and pharmacokinetics.

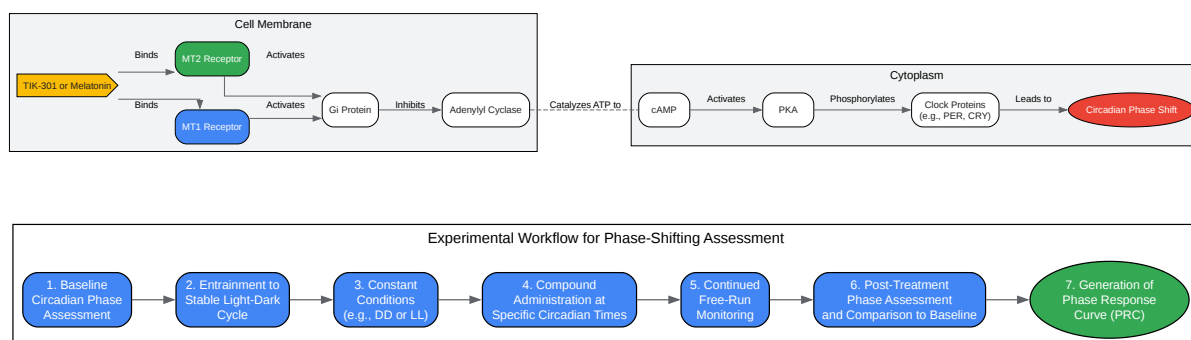
TIK-301, also known as LY-156735 or β -methyl-6-chloromelatonin, is a nonselective MT1/MT2 agonist that has demonstrated high affinity for both receptor subtypes.^{[1][3]} Notably, it displays a slightly higher affinity for the MT2 receptor compared to the MT1 receptor.^[1] In contrast, melatonin's affinity for the MT1 receptor is generally higher than for the MT2 receptor.^[4] The pharmacokinetic profile of **TIK-301** is characterized by a relatively short half-life of approximately one hour.^[5] Melatonin also has a short half-life, typically ranging from 20 to 50 minutes.

For a clearer comparison of their molecular and pharmacokinetic properties, the following table summarizes the available quantitative data:

Parameter	TIK-301	Melatonin	Reference
MT1 Receptor Affinity (K _i)	0.081 nM (81 pM)	~80 pM	[1][4][5]
MT2 Receptor Affinity (K _i)	0.042 nM (42 pM)	~383 pM	[1][4][5]
Receptor Selectivity	Slight preference for MT2	Preference for MT1	[1][4]
Half-life	~1 hour	20-50 minutes	[5]
Potency (EC ₅₀)	0.0479 nM	0.063 nM	[1]

Signaling Pathway and Mechanism of Action

The activation of MT1 and MT2 receptors by both **TIK-301** and melatonin initiates a cascade of intracellular events that ultimately leads to the phase-shifting of the circadian clock. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation of key clock proteins. The differential activation of MT1 and MT2 receptors may contribute to distinct downstream effects, with MT1 primarily involved in acute suppression of neuronal firing in the SCN and MT2 mediating the phase-shifting effects.



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